molecular formula C13H16N2O3S2 B2858828 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034313-38-5

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2858828
CAS No.: 2034313-38-5
M. Wt: 312.4
InChI Key: OQASHGFKFVGFJG-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H16N2O3S2 and its molecular weight is 312.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Urea Derivatives as Acetylcholinesterase Inhibitors

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length for antiacetylcholinesterase activity, shows that a linear ethoxyethyl chain can achieve high inhibitory activities. This highlights the potential of urea derivatives in developing treatments targeting acetylcholinesterase, a key enzyme in neurodegenerative diseases (Vidaluc et al., 1995).

Advances in Hydroxamic Acids and Ureas Synthesis

The utilization of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas and hydroxamic acids from carboxylic acids represents a significant advancement. This method allows for the generation of ureas in good yields without racemization, showcasing a potential for creating a wide range of biologically active compounds in a cost-effective and environmentally friendly manner (Thalluri et al., 2014).

Molecular Structure Analysis

The crystal structure analysis of N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide demonstrates the importance of hydroxy groups in both intra- and intermolecular hydrogen bonding. Such studies are crucial for understanding the interactions that govern molecular stability and reactivity, informing the design of urea-based compounds with desired biological activities (Saharin et al., 2008).

Antimicrobial Activities of Urea Derivatives

Research into 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, another class of urea derivatives, has shown significant antimicrobial activity. These compounds offer a promising lead for the development of new antimicrobials, addressing the growing concern over antibiotic resistance (Sharma et al., 2004).

Hydroxyl Radical Formation in Biological Systems

The study of hydroxyl radical formation in biological systems is vital for understanding its toxicological aspects. Urea and its derivatives have been involved in research aimed at identifying the sources and mitigating the effects of these reactive species, which are implicated in various diseases and aging processes (Cohen, 1978).

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c16-5-6-18-10(11-3-1-7-19-11)9-14-13(17)15-12-4-2-8-20-12/h1-4,7-8,10,16H,5-6,9H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQASHGFKFVGFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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